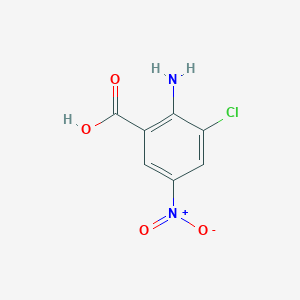

2-Amino-3-chloro-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXIPGBFCRIAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607701 | |

| Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773109-32-3 | |

| Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-Amino-3-chloro-5-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chloro-5-nitrobenzoic Acid

Introduction

This compound, a substituted aromatic carboxylic acid, serves as a valuable building block in organic synthesis. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in chemical reactions, its formulation characteristics, and its potential biological interactions. This guide provides a detailed examination of the core physicochemical attributes of this compound, offering both theoretical insights and practical experimental protocols for their determination.

Chemical Identity and Structure

The molecular structure of this compound features a benzene ring substituted with a carboxylic acid group, an amino group, a chlorine atom, and a nitro group. The relative positions of these functional groups dictate its unique chemical reactivity and physical properties.

References

2-Amino-3-chloro-5-nitrobenzoic acid CAS number and structure

An In-Depth Technical Guide to 2-Amino-3-chloro-5-nitrobenzoic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with substituted benzoic acids. We will delve into the core scientific attributes of this compound, a key chemical intermediate. This document moves beyond a simple data sheet to provide contextual insights into its structure, synthesis, and application, grounded in established chemical principles.

Section 1: Chemical Identity and Core Structure

This compound is a polysubstituted aromatic carboxylic acid. Its utility as a building block in organic synthesis stems from the distinct reactivity conferred by its three functional groups—amino, chloro, and nitro—each occupying a specific position on the benzoic acid framework.

-

Chemical Name: this compound

-

Synonyms: Benzoic acid, 2-amino-3-chloro-5-nitro-

The structural arrangement is critical. The carboxylic acid group at position 1 defines the parent molecule. The ortho-amino group (position 2) can act as a directing group and a nucleophile. The chloro group at position 3 and the nitro group at position 5 are electron-withdrawing, influencing the overall electronic properties and reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Section 2: Physicochemical and Spectroscopic Data

Quantitative data is essential for compound identification, purity assessment, and reaction monitoring. The properties of this molecule are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 773109-32-3 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₄ | Calculated |

| Molecular Weight | 216.58 g/mol | Calculated |

| Appearance | Expected to be a solid, likely yellow or brown powder | Inferred from related compounds[3][4] |

| Melting Point | Not specified in search results | - |

Table 2: Expected Spectroscopic Profile The following data are predicted based on the known functional groups and spectroscopic data from analogous compounds like 2-Amino-5-nitrobenzoic acid.[5]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons appearing as distinct signals in the downfield region (approx. 7.0-8.5 ppm). Broad signals for the amine (NH₂) and carboxylic acid (COOH) protons. |

| ¹³C NMR | Signals corresponding to the seven carbon atoms, including the carboxyl carbon (~165-175 ppm) and aromatic carbons, with shifts influenced by the electron-withdrawing/donating nature of the substituents. |

| FTIR (cm⁻¹) | - N-H stretches (amine): ~3400-3200- O-H stretch (carboxylic acid): ~3300-2500 (broad)- C=O stretch (carboxylic acid): ~1720-1680- N-O asymmetric stretch (nitro): ~1550-1475- C-Cl stretch: ~800-600 |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~216.58. Common fragmentation patterns would include loss of H₂O, NO₂, and COOH. |

Section 3: Synthesis Strategy and Rationale

The synthesis of polysubstituted benzene rings requires careful strategic planning regarding the order of substituent introduction. The directing effects of the functional groups (ortho, para vs. meta) are paramount. A plausible synthetic route for this compound would involve a multi-step process, likely starting from a simpler benzoic acid derivative.

A logical pathway involves:

-

Nitration: Introduction of a nitro group onto a pre-existing chloro-benzoic acid. For instance, starting with 2-chlorobenzoic acid, nitration tends to yield a mixture of isomers, including 2-chloro-5-nitrobenzoic acid.[3][6]

-

Chlorination: Introduction of a second chloro group or, more strategically, starting with a molecule that already contains the desired substitution pattern.

-

Reduction: The final step is often the reduction of a nitro group to an amine, commonly achieved through catalytic hydrogenation (e.g., using Raney Nickel and H₂) or with metals in acidic media.[6][7]

The specific order is critical to ensure the correct final isomer. For instance, performing amination before nitration can be complicated due to the activating nature of the amino group.

Caption: A plausible synthetic workflow for substituted nitrobenzoic acids.

Section 4: Applications in Research and Development

Substituted nitrobenzoic acids are valuable intermediates in several high-value chemical industries. The presence of multiple reactive sites on this compound makes it a versatile precursor.

-

Pharmaceutical Synthesis: This class of compounds serves as a foundational scaffold for active pharmaceutical ingredients (APIs). The functional groups can be readily modified to build more complex molecules, including potential anti-inflammatory or antimicrobial agents.[3][8]

-

Agrochemicals: It can be used as a starting material for the production of herbicides, pesticides, and fungicides.[8][9] The specific substitution pattern is key to the biological activity of the final agrochemical product.

-

Dyes and Pigments: The aromatic amine structure is a classic component of many azo dyes and other specialized pigments.[8][9]

-

Fine and Specialty Chemicals: It serves as a building block in organic synthesis for creating complex molecules for materials science and other research applications.[10]

Section 5: Experimental Protocols for Characterization

To ensure the identity and purity of the synthesized or procured compound, a series of spectroscopic analyses are required.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups.

-

Methodology (ATR): a. Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. b. Place a small amount of the solid sample directly onto the ATR crystal. c. Apply pressure to ensure firm contact. d. Record the sample spectrum from 4000 to 400 cm⁻¹. e. The instrument software will automatically subtract the background spectrum.[5]

-

Expected Result: A spectrum showing characteristic peaks for N-H, O-H, C=O, and N-O bonds as detailed in Table 2.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed carbon-hydrogen framework and confirm isomer identity.

-

Methodology: a. Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). b. Transfer the solution to a 5 mm NMR tube. c. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). d. Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[5]

-

Expected Result: Spectra confirming the number and environment of protons and carbons, consistent with the proposed structure.

Section 6: Safety, Handling, and Storage

-

Hazard Classification: Compounds in this family are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body: Wear a lab coat.

-

-

Handling:

-

Storage:

References

- 1. This compound CAS#: 773109-32-3 [amp.chemicalbook.com]

- 2. This compound | 773109-32-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 7. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 9. lithionyxchemicals.com [lithionyxchemicals.com]

- 10. Page loading... [guidechem.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-chloro-5-nitrobenzoic acid

Introduction

2-Amino-3-chloro-5-nitrobenzoic acid, a key organic intermediate, plays a pivotal role in the synthesis of a wide array of high-value chemical entities, including pharmaceuticals and specialized dyes. The strategic arrangement of its functional groups—an amino, a chloro, and a nitro group, all attached to a benzoic acid core—renders it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the viable synthetic pathways for this compound, offering a blend of theoretical insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

The synthesis of polysubstituted benzene rings like this compound presents a formidable challenge in organic chemistry, primarily centered on achieving the desired regioselectivity. The directing effects of the various substituents must be carefully orchestrated to ensure the correct placement of each functional group. This document will dissect two primary, logically sound synthetic strategies, providing a comprehensive analysis of their respective merits and challenges.

Core Synthesis Pathways: A Comparative Overview

Two principal retrosynthetic approaches have been identified as the most plausible for the synthesis of this compound. Each pathway commences from a readily available starting material and employs a distinct sequence of reactions to construct the target molecule.

-

Pathway 1: Late-Stage Amination. This strategy hinges on the initial synthesis of a dichloronitrobenzoic acid scaffold, followed by a selective nucleophilic aromatic substitution to introduce the amino group.

-

Pathway 2: Late-Stage Nitration. In this alternative route, an aminochlorobenzoic acid precursor is first assembled, with the nitro group being introduced in the final stages of the synthesis.

The choice between these pathways is often dictated by factors such as the availability of starting materials, desired purity of the final product, and scalability of the process.

Pathway 1: Synthesis via Amination of 2,3-Dichloro-5-nitrobenzoic acid

This pathway is predicated on the selective amination of a pre-functionalized aromatic ring. The electron-withdrawing nitro group plays a crucial role in activating the ring towards nucleophilic attack, thereby facilitating the displacement of a chlorine atom.

Logical Framework: Pathway 1

Caption: Reaction scheme for the synthesis of this compound via a late-stage amination strategy.

Step 1: Nitration of 2,3-Dichlorobenzoic Acid

The inaugural step of this pathway involves the electrophilic aromatic substitution of 2,3-dichlorobenzoic acid to introduce a nitro group. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. The carboxylic acid is a meta-director, while the chlorine atoms are ortho, para-directors. The interplay of these effects, coupled with steric hindrance, predominantly directs the incoming nitro group to the 5-position.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,3-dichlorobenzoic acid.

-

Dissolution: Cool the flask in an ice-salt bath and slowly add concentrated sulfuric acid while stirring until the starting material is completely dissolved.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of 2,3-dichlorobenzoic acid, ensuring the reaction temperature is maintained between 0 and 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitated 2,3-dichloro-5-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

| Parameter | Condition |

| Starting Material | 2,3-Dichlorobenzoic Acid |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Temperature | 0-5°C |

| Reaction Time | 2-4 hours |

| Work-up | Quenching on ice, filtration |

| Expected Yield | 75-85% |

Step 2: Selective Amination of 2,3-Dichloro-5-nitrobenzoic Acid

This crucial step involves the nucleophilic aromatic substitution of one of the chlorine atoms with an amino group. The chlorine at the 2-position is more activated towards nucleophilic attack due to the para-directing effect of the nitro group. This reaction is typically carried out using ammonia in the presence of a copper catalyst.[1]

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine 2,3-dichloro-5-nitrobenzoic acid, aqueous ammonia, and a copper(I) salt catalyst (e.g., CuCl or Cu₂O).

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature of 150-180°C with constant stirring. The reaction is carried out under the pressure generated by the ammonia solution at this temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (with caution) and analyzing them by HPLC or TLC.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Isolation: Transfer the reaction mixture to a beaker and acidify with a mineral acid (e.g., HCl) to a pH of 3-4.

-

Purification: The precipitated crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

| Parameter | Condition |

| Starting Material | 2,3-Dichloro-5-nitrobenzoic Acid |

| Reagents | Aqueous Ammonia, Copper(I) salt |

| Temperature | 150-180°C |

| Pressure | Autogenic |

| Reaction Time | 4-8 hours |

| Work-up | Acidification, filtration |

| Expected Yield | 60-70% |

Pathway 2: Synthesis via Nitration of 2-Amino-3-chlorobenzoic Acid

This alternative pathway involves the introduction of the nitro group at a later stage of the synthesis. This approach necessitates the protection of the highly activating and acid-sensitive amino group prior to the nitration step to prevent unwanted side reactions and to control the regioselectivity.

Logical Framework: Pathway 2

Caption: Reaction scheme for the synthesis of this compound via a late-stage nitration strategy, incorporating protection and deprotection steps.

Step 1: Synthesis of 2-Amino-3-chlorobenzoic Acid

The synthesis of the starting material for this pathway, 2-amino-3-chlorobenzoic acid, is accomplished by the amination of 2,3-dichlorobenzoic acid, as detailed in the literature.[1]

Step 2: Protection of the Amino Group (Acetylation)

To prevent oxidation of the amino group and to control the regioselectivity of the subsequent nitration step, the amino group is protected as an acetamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-chlorobenzoic acid in glacial acetic acid.

-

Acetylation: Add acetic anhydride to the solution and reflux the mixture for 1-2 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water.

-

Isolation: The precipitated 2-acetamido-3-chlorobenzoic acid is collected by filtration, washed with water, and dried.

| Parameter | Condition |

| Starting Material | 2-Amino-3-chlorobenzoic Acid |

| Reagents | Acetic Anhydride, Glacial Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Work-up | Precipitation in ice-water, filtration |

| Expected Yield | >90% |

Step 3: Nitration of 2-Acetamido-3-chlorobenzoic Acid

With the amino group protected, the nitration reaction can be carried out. The acetamido group is a stronger ortho, para-director than the chloro and carboxyl groups, and will direct the incoming nitro group to the position para to it (the 5-position).

Experimental Protocol:

-

Reaction Setup: In a flask cooled in an ice-salt bath, dissolve the 2-acetamido-3-chlorobenzoic acid in concentrated sulfuric acid.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for a few hours, monitoring for completion by TLC.

-

Work-up and Isolation: Pour the reaction mixture onto crushed ice to precipitate the product, 2-acetamido-3-chloro-5-nitrobenzoic acid, which is then collected by filtration and washed with cold water.

| Parameter | Condition |

| Starting Material | 2-Acetamido-3-chlorobenzoic Acid |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid |

| Temperature | <5°C |

| Reaction Time | 2-3 hours |

| Work-up | Quenching on ice, filtration |

| Expected Yield | 80-90% |

Step 4: Deprotection of the Acetamido Group (Hydrolysis)

The final step is the removal of the acetyl protecting group to reveal the free amino group. This can be achieved by either acidic or basic hydrolysis.

Experimental Protocol (Acidic Hydrolysis):

-

Reaction Setup: Reflux the 2-acetamido-3-chloro-5-nitrobenzoic acid in a mixture of aqueous mineral acid (e.g., HCl or H₂SO₄) and an organic co-solvent like ethanol.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and neutralize it to precipitate the product. The this compound is then collected by filtration, washed with water, and dried.

| Parameter | Condition |

| Starting Material | 2-Acetamido-3-chloro-5-nitrobenzoic Acid |

| Reagents | Aqueous Mineral Acid (e.g., HCl) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Neutralization, filtration |

| Expected Yield | >90% |

Conclusion

The synthesis of this compound can be effectively achieved through two distinct and robust pathways. The choice of the optimal route will depend on the specific requirements of the synthesis, including the availability and cost of starting materials, desired scale, and purity specifications. Both pathways presented in this guide are based on well-established chemical principles and offer a solid foundation for the successful laboratory-scale preparation of this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature and reagent stoichiometry, is paramount to maximizing yields and minimizing the formation of impurities.

References

A Technical Guide to the Spectral Analysis of 2-Amino-3-chloro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-3-chloro-5-nitrobenzoic acid is a multifaceted aromatic compound with significant potential in synthetic chemistry and drug discovery. Its utility as a building block is predicated on a precise understanding of its chemical structure, which is unequivocally established through a combination of modern spectroscopic techniques. This in-depth guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Moving beyond a simple presentation of data, this document elucidates the underlying principles governing the spectral characteristics of this compound, offering field-proven insights into experimental design and data interpretation. Every protocol described herein is designed as a self-validating system to ensure the highest degree of scientific integrity.

Structural and Spectroscopic Overview

The structural features of this compound—a highly substituted benzene ring bearing an amino group, a chloro group, a nitro group, and a carboxylic acid—give rise to a unique and predictable spectroscopic fingerprint. The interplay of electron-donating (amino) and electron-withdrawing (chloro, nitro, carboxyl) groups creates a distinct electronic environment that is readily probed by NMR, IR, and MS techniques. This guide will deconstruct the expected spectral output from each method, providing a robust framework for the characterization of this and structurally related compounds.

Logical Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle.

Caption: Logical workflow for the spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the benzene ring. The acidic proton of the carboxylic acid and the protons of the amino group will also be present, though their appearance can be broad and their chemical shifts concentration-dependent.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~8.5-8.8 | Doublet (d) | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the chloro and carboxyl groups, leading to a significant downfield shift. It will be split by H-4. |

| ~8.0-8.3 | Doublet (d) | H-4 | This proton is ortho to the chloro group and meta to the nitro and amino groups. The combined deshielding effects place it downfield, but upfield relative to H-6. It will be split by H-6. |

| ~5.0-6.0 | Broad Singlet | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange. |

| >10 | Very Broad Singlet | -COOH | The carboxylic acid proton is highly deshielded and often appears as a very broad singlet, sometimes not observed if exchange with residual water in the solvent is rapid. |

Causality Behind Experimental Choices: A polar aprotic solvent like DMSO-d₆ is the solvent of choice.[1] Its ability to dissolve the polar analyte and its hydrogen-bond accepting nature will slow down the exchange of the -NH₂ and -COOH protons, making them more likely to be observed as distinct signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carboxyl carbon. The chemical shifts are heavily influenced by the nature of the attached substituent.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168 | C-7 (-COOH) | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |

| ~150 | C-5 (-NO₂) | The carbon atom directly attached to the strongly electron-withdrawing nitro group is significantly deshielded. |

| ~148 | C-2 (-NH₂) | The carbon attached to the amino group. While nitrogen is electronegative, the lone pair can have a shielding effect in some systems. Its position is influenced by the adjacent chloro and carboxyl groups. |

| ~130 | C-1 (-COOH) | The carbon to which the carboxylic acid is attached. |

| ~128 | C-6 | Aromatic CH carbon, deshielded by the adjacent nitro group. |

| ~120 | C-4 | Aromatic CH carbon. |

| ~118 | C-3 (-Cl) | The carbon atom bonded to chlorine is deshielded, but less so than the carbon bonded to the nitro group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-15 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The spectrum of this compound will be rich with characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

| 3450 - 3300 | N-H stretch (Amine) | The primary amine will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching modes. Similar N-H stretches are observed around 3429 cm⁻¹ and 3325 cm⁻¹ in the related 2-amino-3-chloro-5-nitrobenzamide.[2] |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | This will be a very broad and strong absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1] |

| ~1700 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid. Its position is influenced by conjugation with the aromatic ring.[1] |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) | The bending vibration of the N-H bonds and the stretching vibrations of the aromatic ring carbons often overlap in this region.[1] |

| 1550 - 1490 | N-O asymmetric stretch (Nitro group) | A very strong and characteristic absorption for the nitro group.[1][2] |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) | Another very strong and characteristic absorption for the nitro group.[1][2] |

| ~800-700 | C-Cl stretch | The carbon-chlorine stretch is typically found in the fingerprint region and can be weaker and less reliable for diagnostic purposes than other bands. |

Experimental Protocol for IR Data Acquisition

A solid-state measurement using an Attenuated Total Reflectance (ATR) accessory is the most common and straightforward method.

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

-

Background Measurement: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[1]

-

Sample Application: Place a small amount of the powdered this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

-

Pressure Application: Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. Electron Impact (EI) is a common ionization technique for this type of molecule.

Predicted Mass Spectrum Data

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale |

| 216/218 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is a definitive indicator for the presence of one chlorine atom. |

| 199/201 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway. |

| 171/173 | [M - NO₂]⁺ | Loss of the nitro group is another highly probable fragmentation pathway. |

| 170/172 | [M - H₂O]⁺ | Loss of water, likely from the carboxylic acid and an adjacent amino group proton. |

| 126 | [M - NO₂ - COOH]⁺ | Subsequent loss of the carboxyl group (as COOH radical) after the loss of the nitro group. |

Trustworthiness through Self-Validation: The presence of the isotopic pattern for chlorine ([M]⁺˙ and [M+2]⁺˙ in a ~3:1 ratio) provides an internal validation of the elemental composition of the molecule and any chlorine-containing fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) ionization is a standard method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is a clear demonstration of the synergy between different spectroscopic techniques. Mass spectrometry confirms the molecular weight and elemental composition, infrared spectroscopy identifies the key functional groups, and NMR spectroscopy provides the definitive atomic connectivity. The predicted data and protocols in this guide offer a robust framework for researchers, enabling confident synthesis, characterization, and application of this valuable chemical entity in their scientific endeavors.

References

An In-depth Technical Guide to the Thermodynamic and Kinetic Stability of 2-Amino-3-chloro-5-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic and kinetic stability of 2-Amino-3-chloro-5-nitrobenzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related molecules and established analytical techniques to offer a predictive and methodological guide for researchers, scientists, and drug development professionals. The guide delves into the theoretical underpinnings of stability, outlines detailed experimental protocols for thermal analysis, and discusses potential degradation pathways and their kinetic analysis. The methodologies described herein are designed to be self-validating, providing a robust approach to characterizing the stability profile of this and similar complex organic molecules.

Introduction: Understanding Stability in Pharmaceutical Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Stability is broadly categorized into thermodynamic and kinetic stability.

-

Thermodynamic stability refers to the relative energy of a system. A thermodynamically stable compound exists in a low-energy state and is less likely to spontaneously transform into a different chemical entity under a given set of conditions. Key parameters include the Gibbs free energy of formation and the enthalpy of combustion.

-

Kinetic stability , on the other hand, pertains to the rate at which a compound degrades. A kinetically stable compound may not be in its lowest energy state but has a high activation energy barrier for decomposition, resulting in a slow degradation rate.

For a molecule like this compound, which possesses multiple reactive functional groups (an amino group, a chloro group, a nitro group, and a carboxylic acid), a thorough understanding of both its thermodynamic and kinetic stability is paramount for its potential development as a pharmaceutical agent.

Predicted Stability Profile of this compound

Based on its chemical structure, several factors are expected to influence the stability of this compound:

-

The Nitro Group: Nitroaromatic compounds are known for their potential thermal instability. The presence of the nitro group can significantly lower the decomposition temperature and increase the exothermic nature of the decomposition process.[1][2]

-

The Carboxylic Acid Group: Benzoic acid and its derivatives can undergo decarboxylation upon heating, releasing carbon dioxide.[3][4] The presence of electron-withdrawing groups, such as the nitro and chloro groups, can influence the ease of this process.

-

The Amino and Chloro Groups: These substituents on the aromatic ring can also affect the electronic distribution and steric environment of the molecule, thereby influencing its reactivity and degradation pathways.[5][6]

-

Intermolecular Interactions: In the solid state, hydrogen bonding involving the carboxylic acid and amino groups, as well as dipole-dipole interactions from the nitro and chloro groups, will play a significant role in the crystal lattice energy and, consequently, the melting point and thermodynamic stability.

Based on these considerations, it is anticipated that the thermal decomposition of this compound will be an exothermic process initiated at an elevated temperature, likely involving decarboxylation and reactions involving the nitro and amino groups.

Experimental Assessment of Thermodynamic and Kinetic Stability

A multi-technique approach is essential for a comprehensive evaluation of the stability of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermodynamic properties of a material as a function of temperature.[7] It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Experimental Workflow for DSC Analysis

Caption: Workflow for DSC analysis of this compound.

Data Interpretation from DSC:

| Parameter | Description | Expected Observation for this compound |

| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. | A sharp endothermic peak is expected, though it may be closely followed by or overlap with an exothermic decomposition peak. |

| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the sample, calculated from the area of the melting peak. | Provides information on the strength of the crystal lattice. |

| Decomposition Onset (Tonset) | The temperature at which decomposition begins, often seen as the start of a large exothermic event for nitroaromatic compounds.[2][8][9] | This is a critical parameter for assessing thermal hazard. |

| Enthalpy of Decomposition (ΔHdecomp) | The total heat released or absorbed during decomposition, calculated from the area of the decomposition peak. | A large negative value is expected, indicating a highly exothermic decomposition. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[10][11] It is invaluable for determining the temperature at which degradation occurs and for quantifying mass loss associated with specific decomposition steps.

Experimental Workflow for TGA Analysis

Caption: Workflow for TGA analysis of this compound.

Data Interpretation from TGA:

| Parameter | Description | Expected Observation for this compound |

| Onset of Mass Loss (Tonset) | The temperature at which the sample begins to lose mass. | This should correlate with the decomposition onset observed in DSC. |

| Decomposition Steps | The TGA curve may show one or more distinct steps, each corresponding to the loss of a specific fragment. | A multi-step decomposition is possible, potentially starting with decarboxylation (loss of CO2, ~21.8% mass loss). |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | A low residual mass is expected for complete decomposition of an organic molecule. |

Kinetic Analysis of Solid-State Decomposition

The kinetic analysis of the solid-state decomposition of this compound provides crucial information about its long-term stability and potential hazards. Isoconversional methods (model-free kinetics) are particularly useful as they do not require prior assumptions about the reaction mechanism.

Methodology for Isoconversional Kinetic Analysis:

-

Data Collection: Perform a series of TGA experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Data Analysis: For various extents of conversion (α), determine the corresponding temperatures (Tα) from the TGA curves at each heating rate.

-

Activation Energy Calculation: Utilize an isoconversional method, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose method, to calculate the activation energy (Ea) as a function of the extent of conversion.

-

Mechanism Insight: The dependence of Ea on α can provide insights into the complexity of the decomposition process. A constant Ea suggests a single-step reaction, while a variable Ea indicates a multi-step or complex reaction mechanism.[12]

Potential Degradation Pathways

The kinetic stability of this compound is not only a function of temperature but also its susceptibility to other environmental factors. Based on its structure, the following degradation pathways should be investigated:

-

Thermal Decomposition: As discussed, this is likely to involve decarboxylation and reactions of the nitro and amino groups. The final products could be complex polymeric materials.

-

Hydrolysis: The carboxylic acid and the chloro-substituent may be susceptible to hydrolysis, especially under acidic or basic conditions.[13]

-

Photodegradation: Aromatic nitro and amino compounds can be sensitive to light.[13] Exposure to UV or visible light could lead to oxidation of the amino group or other complex photochemical reactions.

-

Oxidative Degradation: The amino group is susceptible to oxidation, which could be initiated by atmospheric oxygen or other oxidizing agents.[13]

Investigating Degradation Pathways:

Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[13]

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[13]

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[13]

-

Thermal Degradation (in solution): Heat the solution at 60 °C for 24 hours.[13]

-

Photodegradation: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Conclusion

The thermodynamic and kinetic stability of this compound are critical parameters that must be thoroughly evaluated for its potential application in drug development. This guide provides a comprehensive roadmap for such an evaluation. By employing techniques like DSC and TGA, coupled with isoconversional kinetic analysis and forced degradation studies, researchers can build a robust stability profile of the molecule. This understanding is fundamental for ensuring the development of a safe, effective, and stable pharmaceutical product.

References

- 1. researchgate.net [researchgate.net]

- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 3. akjournals.com [akjournals.com]

- 4. ovid.com [ovid.com]

- 5. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 6. iloencyclopaedia.org [iloencyclopaedia.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry [pubblicazioni.unicam.it]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. setaramsolutions.com [setaramsolutions.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Bio-activities of 2-Amino-3-chloro-5-nitrobenzoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the potential biological activities of 2-Amino-3-chloro-5-nitrobenzoic acid. As a Senior Application Scientist, the following content is structured to provide not just a list of potential applications, but a scientifically grounded rationale for why this compound warrants further investigation. We will delve into the plausible mechanisms of action, drawing upon evidence from structurally similar molecules, and provide detailed experimental protocols to validate these hypotheses.

Executive Summary: A Molecule of Interest

This compound is a substituted benzoic acid derivative. While direct studies on its biological activities are nascent, the structural motifs present in this molecule—an anthranilic acid core, a halogen substituent, and a nitro group—are well-represented in a variety of biologically active compounds. Benzoic acid and its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The specific combination of substituents on the benzene ring of this compound suggests a strong potential for significant bioactivity, making it a compelling candidate for further research and development in therapeutics.

Inferred Biological Activities from Structural Analogs

The exploration of the potential biological activities of this compound is largely guided by the established pharmacological profiles of its structural analogs. This approach allows us to formulate testable hypotheses and design targeted experimental workflows.

Potential Antimicrobial Activity

Substituted benzoic acids have long been recognized for their antimicrobial properties[1][2]. The presence of both a chloro and a nitro group on the benzene ring is anticipated to enhance this activity.

-

Evidence from Analogs: Studies on 2-chloro-5-nitrobenzoic acid derivatives have demonstrated their potential as next-generation antibacterials[3][4][5]. These compounds have shown inhibitory profiles against both Gram-positive and Gram-negative bacteria. Furthermore, a close structural analog, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, exhibited potent antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA)[6]. The nitro group, a common feature in antimicrobial compounds, is known to be reduced by bacterial nitroreductases to form cytotoxic radical species, suggesting a potential mechanism of action[7].

Potential Anticancer Activity

The anthranilic acid scaffold is a key component in several anticancer agents. The substituents on this compound may contribute to its potential as a cytotoxic agent against cancer cells.

-

Evidence from Analogs: 2-Amino-3-chlorobenzoic acid has been shown to exhibit strong cytotoxic effects on MDA-MB-231 breast cancer cells, inducing apoptosis through caspase-mediated pathways[6]. This study also implicated the PI3K/AKT signaling pathway as a target. Derivatives of benzoic acid have been synthesized and evaluated for their in-vitro anticancer activity against various human cancer cell lines, with some showing potent activity by inducing apoptosis[8]. The presence of the chloro and nitro groups on the aromatic ring in this compound could be crucial for its anticancer effects, as seen in other anticancer compounds where these groups contribute to target binding and cytotoxicity[9].

Potential Enzyme Inhibition

Many therapeutic agents exert their effects by inhibiting specific enzymes. Substituted benzoic acids have been identified as inhibitors of various enzymes, suggesting a plausible mechanism for the biological activity of this compound.

-

Evidence from Analogs: Para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and has therapeutic potential in cancer[10]. Additionally, p-nitrobenzoic acid and p-chlorobenzoic acid have been studied as competitive inhibitors of jack bean urease, indicating that substituted benzoic acids can interact with and modulate the activity of enzymes[11].

Proposed Mechanisms of Action: A Visualized Hypothesis

Based on the evidence from structural analogs, we can propose several potential mechanisms of action for this compound.

Caption: Proposed mechanisms of action for this compound.

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

Antimicrobial Susceptibility Testing

This workflow is designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacteria.

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Strains: Utilize a panel of bacteria including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria in MHB) and negative (MHB alone) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination:

-

From the wells showing no visible growth, transfer a small aliquot (e.g., 10 µL) to a fresh agar plate.

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

-

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., 3T3) as a control.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to investigate the mechanism of cell death induced by the compound.

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points.

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Fix the treated cells in cold 70% ethanol.

-

Stain the cells with a solution containing PI and RNase A.

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Quantitative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 25923 | ||

| MRSA (Clinical Isolate) | ||

| B. subtilis ATCC 6633 | ||

| E. coli ATCC 25922 | ||

| P. aeruginosa ATCC 27853 |

Table 2: Cytotoxicity (IC50 in µM) of this compound

| Cell Line | 24 hours | 48 hours | 72 hours |

| MDA-MB-231 | |||

| HT-29 | |||

| 3T3 |

Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of this compound, in conjunction with data from its close analogs, strongly suggest its potential as a bioactive compound with antimicrobial and anticancer properties. The proposed experimental workflows provide a clear path to validating these hypotheses and elucidating the underlying mechanisms of action. Further research should focus on lead optimization through the synthesis of derivatives to enhance potency and selectivity, followed by in vivo studies to assess efficacy and safety in preclinical models.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. researchgate.net [researchgate.net]

- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]

- 7. [The antimicrobial properties of some derivatives of pimelic acid and nitrobenzene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciensage.info [sciensage.info]

2-Amino-3-chloro-5-nitrobenzoic acid and its known derivatives

An In-depth Technical Guide to 2-Amino-3-chloro-5-nitrobenzoic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. The document details the compound's physicochemical properties, outlines plausible synthetic routes, and explores its reactivity. A core focus is placed on its known and potential derivatives, with an emphasis on their applications in the pharmaceutical, agrochemical, and materials science sectors. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this compound in novel research and development endeavors.

Introduction: The Strategic Value of a Multifunctional Scaffolding

This compound (CAS No. 773109-32-3) is a highly functionalized aromatic carboxylic acid.[1][2] Its structure is characterized by the presence of four distinct functional groups on a benzene ring: an amino (-NH₂), a chloro (-Cl), a nitro (-NO₂), and a carboxylic acid (-COOH). This unique arrangement of electron-donating (amino) and electron-withdrawing (nitro, chloro, carboxyl) groups imparts a complex reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of complex molecules and heterocyclic systems.

The strategic placement of these groups allows for selective chemical modifications at multiple sites, providing a pathway to novel derivatives with tailored biological activities and material properties. While direct literature on this specific isomer is limited, its structural similarity to other well-studied nitro- and chloro-substituted anthranilic acids allows for informed extrapolation of its potential. This guide will synthesize available data on the core molecule and its analogues to present a holistic view of its synthetic utility and application landscape, particularly in the development of pharmaceuticals and agrochemicals.[3][4]

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is fundamental to the successful application of any chemical intermediate. The properties of this compound are summarized below.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 773109-32-3 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₄ | [5] |

| Molecular Weight | 216.58 g/mol | N/A |

| Synonyms | Benzoic acid, 2-amino-3-chloro-5-nitro- | [2] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Melting Point | Data not available in cited literature | N/A |

| Solubility | Expected solubility in organic solvents like ethanol, DMF, DMSO | Inferred |

Spectroscopic Profile

While specific spectroscopic data for the 773109-32-3 isomer is not available in the reviewed literature, the following tables provide expected spectral characteristics based on the analysis of a closely related isomer, 2-amino-5-nitrobenzoic acid.[6] This serves as a predictive guide for researchers in characterizing the title compound.

Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆) Data adapted from a similar compound, 2-Amino-5-nitrobenzoic acid, for illustrative purposes.[6]

| Technique | Expected Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ~11.0 - 13.0 | -COOH proton |

| ~7.5 - 8.5 | Aromatic protons | |

| ~5.0 - 7.0 | -NH₂ protons | |

| ¹³C NMR | ~165 - 175 | -COOH carbon |

| ~110 - 155 | Aromatic carbons |

Table 3: Expected Fourier-Transform Infrared (FTIR) Spectroscopy Data Data adapted from a similar compound, 2-Amino-5-nitrobenzoic acid, for illustrative purposes.[6]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3500 - 3300 | N-H stretch (Amine) |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) |

| 1720 - 1670 | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1550 - 1490 | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

| 1300 - 1200 | C-N stretch (Aromatic Amine) |

Synthesis of this compound

The causality behind this choice rests on the directing effects of the substituents. The amino group is a strong activating, ortho-, para-director, while the chloro and carboxyl groups are deactivating, meta-directors. In 2-amino-3-chlorobenzoic acid, the C5 position is para to the strongly activating amino group and meta to the deactivating groups, making it the most favorable site for electrophilic nitration.

References

A Historical Literature Review of 2-Amino-3-chloro-5-nitrobenzoic Acid: From Obscure Isomer to Valuable Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Structurally Rich Aromatic Acid

2-Amino-3-chloro-5-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, stands as a testament to the evolution of synthetic organic chemistry. Its journey from a potential, yet likely unisolated, component in early nitration reactions to a valuable building block in modern medicinal and materials science encapsulates over a century of advancements in synthesis, purification, and characterization. This technical guide provides a comprehensive historical literature review, tracing the origins of its core chemical motifs, the development of synthetic pathways to its precursors, and the eventual emergence of this compound as a distinct and valuable chemical entity. For researchers and professionals in drug development, understanding the historical context of this molecule offers insights into the enduring challenges and innovative solutions in the synthesis of complex aromatic compounds.

Early Synthetic Efforts: The Dawn of Aromatic Substitution and the Challenge of Isomerism (Late 19th and Early 20th Century)

The late 19th and early 20th centuries were a fertile period for the exploration of aromatic chemistry. The foundational reactions of nitration and halogenation on benzene and its derivatives were being systematically investigated. The story of this compound begins not with its direct synthesis, but with the preparation of its key precursors, primarily through the nitration of ortho-chlorobenzoic acid.

Early pioneering work by chemists such as Hubner in 1883 and later Holleman and Bruyn in 1901, documented the nitration of ortho-chlorobenzoic acid.[1] These reactions, typically carried out with a mixture of nitric and sulfuric acids, were known to produce a mixture of isomeric nitrochlorobenzoic acids. The primary products reported were 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, with the former often being the major component.[1] A German patent from 1899 also describes a similar process, highlighting the industrial interest in these compounds even at an early stage.[1]

These early forays into the synthesis of nitrochlorobenzoic acids were characterized by the significant challenge of isomer separation. The analytical techniques of the time, such as fractional crystallization, were often insufficient to achieve complete separation of closely related isomers. Consequently, while the synthesis of the precursor, 2-chloro-3-nitrobenzoic acid, was established, the subsequent amination to potentially form this compound was not explicitly detailed for this specific isomer in the early literature. The focus remained on the more abundant and easily isolated isomers.

The subsequent step, the reduction of the nitro group to an amine, was a well-established transformation. Methods involving reducing agents like zinc in acidic media were commonly employed to convert nitrobenzoic acids to their corresponding aminobenzoic acids.[1] However, the direct application of this reduction to a purified sample of 2-chloro-3-nitrobenzoic acid to yield this compound is not clearly documented in the seminal works of that era. It is plausible that the compound was present in mixtures, but its isolation and characterization remained elusive.

The Intermediate Years: Advancements in Synthesis and the Rise of Analytical Chemistry

The mid-20th century witnessed a revolution in analytical chemistry with the advent of chromatographic and spectroscopic techniques. These powerful tools, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, provided chemists with the means to effectively separate and unequivocally identify complex mixtures of isomers. This period marked a turning point in the ability to work with polysubstituted aromatics like this compound.

While specific historical records detailing the "first" definitive synthesis and isolation of this compound are scarce, it is during this period that the necessary methodologies for its preparation and characterization became available. The development of modern synthetic reactions provided more controlled and selective ways to introduce functional groups onto the aromatic ring, moving beyond the classical, often non-selective, nitration of substituted benzenes.

Modern Synthetic Approaches and Characterization

Contemporary synthetic routes to this compound and its derivatives often employ more sophisticated strategies that offer greater control over regioselectivity. These methods may involve:

-

Directed ortho-metalation: This technique allows for the specific functionalization of the positions ortho to a directing group on the benzene ring.

-

Multi-step synthesis: Building the molecule step-by-step from a simpler, pre-functionalized starting material allows for precise placement of the amino, chloro, and nitro groups.

-

Modern Catalysis: The use of advanced catalysts can facilitate selective chlorination and amination reactions, improving yields and reducing the formation of unwanted byproducts.

The definitive characterization of this compound relies on a suite of modern analytical techniques:

| Technique | Observed Characteristics |

| ¹H NMR | The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms on the aromatic ring, as well as the protons of the amino and carboxylic acid groups. |

| ¹³C NMR | The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule, confirming the substitution pattern of the benzene ring. |

| Mass Spectrometry | This technique determines the precise molecular weight of the compound, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | IR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group. |

| X-ray Crystallography | For crystalline samples, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming the spatial arrangement of the substituents. |

The Rise to Prominence: Applications in Drug Discovery and Materials Science

The availability of well-characterized this compound has led to its utilization as a key intermediate in the synthesis of a variety of complex organic molecules. Its unique arrangement of functional groups—an electron-donating amino group, an electron-withdrawing nitro group, and a halogen—provides a versatile platform for further chemical transformations.

In the pharmaceutical industry , this compound serves as a scaffold for the synthesis of novel drug candidates. The amino group can be readily acylated, alkylated, or diazotized to introduce a wide range of substituents. The carboxylic acid provides a handle for forming amides and esters, while the chloro and nitro groups can be subjected to nucleophilic substitution or reduction, respectively, to further modify the molecule's properties. This versatility allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

In materials science , substituted benzoic acids are used in the synthesis of polymers, dyes, and other functional materials. The specific substitution pattern of this compound can influence the electronic and photophysical properties of the resulting materials, making it a target for researchers developing new technologies.

Experimental Protocols: A Modern Approach to Synthesis

While a definitive "first" synthesis protocol for this compound remains historically ambiguous, a representative modern laboratory-scale synthesis can be conceptualized based on established chemical principles.

Conceptual Synthetic Workflow

Caption: Conceptual modern synthetic workflow for this compound.

Step-by-Step Methodology (Illustrative)

Step 1: Esterification of 2-Chloro-3-nitrobenzoic acid

-

Dissolve 2-chloro-3-nitrobenzoic acid in an excess of a suitable alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude ester.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-chloro-3-nitrobenzoate ester in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using a metal/acid reducing agent, neutralize the reaction mixture and extract the product. If using catalytic hydrogenation, filter off the catalyst.

-

Purify the resulting 2-chloro-3-aminobenzoate ester by column chromatography if necessary.

Step 3: Nitration

-

Dissolve the 2-chloro-3-aminobenzoate ester in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified period.

-

Carefully pour the reaction mixture onto ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the crude 2-chloro-3-amino-5-nitrobenzoate ester.

Step 4: Hydrolysis of the Ester

-

Suspend the 2-chloro-3-amino-5-nitrobenzoate ester in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield this compound.

Conclusion: A Molecule Bridging Past and Present

The historical trajectory of this compound is a compelling narrative of chemical discovery. While its direct synthesis and isolation were likely not achieved by the pioneers of aromatic chemistry in the 19th and early 20th centuries due to the limitations of their analytical capabilities, their foundational work on the nitration of chlorobenzoic acids laid the essential groundwork. The advent of modern analytical and purification techniques in the mid-20th century finally allowed for the unequivocal identification and preparation of this specific isomer. Today, this compound is a commercially available and valuable building block, a testament to the cumulative progress of chemical science. Its story underscores the critical interplay between synthetic methodology and analytical power in unlocking the full potential of complex organic molecules for the advancement of science and technology.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-3-chloro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 2-Amino-3-chloro-5-nitrobenzoic acid (CAS No. 773109-32-3), a compound of interest in contemporary chemical synthesis and drug discovery. As a Senior Application Scientist, the following content synthesizes established safety principles with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. While a comprehensive toxicological profile for this specific molecule is not fully established, this guide draws upon data from structurally related compounds to provide a robust framework for risk mitigation.

Understanding the Compound: Physicochemical Properties and Inherent Risks

This compound is a solid organic compound.[1] While specific GHS classifications for this exact substance are not widely available, analysis of analogous compounds such as 2-amino-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid suggests that it should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3] The presence of the nitro group and chlorinated ring further necessitates careful handling to avoid unforeseen reactivity.

Table 1: Physicochemical and Safety Data Summary

| Property | Value | Source(s) |

| CAS Number | 773109-32-3 | [1][4][5] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Physical State | Solid | [2] |

| Primary Hazards (Inferred) | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [2][3] |

Hazard Identification and GHS Classification (Inferred)

Based on data from structurally similar compounds, researchers should operate under the assumption that this compound poses the following hazards. This conservative approach is crucial in the absence of a complete, officially published GHS classification.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.[2][3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety hinges on a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, such as weighing or transfers, a certified chemical fume hood is mandatory.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are essential.[6] A face shield should be considered for larger quantities or when there is a significant risk of splashing.[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[2] It is critical to inspect gloves for any signs of degradation or perforation before each use.[5]

-

Skin and Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, impervious clothing may be necessary.[2]

-

Respiratory Protection: For operations that could generate dust and where a fume hood is not feasible, a NIOSH/MSHA-approved N95 dust mask or a respirator with a P2 filter is recommended.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Handling

-

Avoid the formation of dust and aerosols.[8]

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Wash hands thoroughly after handling the compound and before leaving the work area.[2]

-

Ensure containers are tightly closed when not in use.[6]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] Containers should be kept tightly closed to prevent contamination and potential reactions.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[8] Uncleaned containers should be treated as the product itself.

Emergency Procedures: Preparedness and Response

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures

In the event of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[6] During combustion, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.[8]

Accidental Release Measures

For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and ensure adequate ventilation.[8] Prevent the material from entering drains or waterways.[8]

Stability and Reactivity